![molecular formula C14H13ClN2OS B2369384 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 882749-75-9](/img/structure/B2369384.png)
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide, also known as 4-ASCAP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an amide derivative of 4-aminophenyl sulfonic acid, and is a white crystalline solid. 4-ASCAP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a biochemical and physiological tool for studying enzyme activity and regulation. In
Applications De Recherche Scientifique
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been used as a reagent in organic synthesis, as a biochemical and physiological tool for studying enzyme activity and regulation, and as a tool to study the effects of drugs on cell membranes. It has also been used to study the effects of drugs on neurotransmitter release and its role in signal transduction.
Mécanisme D'action
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to inhibit enzymes involved in signal transduction pathways, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to inhibit the activity of enzymes involved in signal transduction pathways, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to modulate the activity of ion channels, such as the voltage-gated sodium channel and the voltage-gated calcium channel.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It also has a high affinity for binding to enzymes, making it useful for studying enzyme inhibition. However, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is not very selective for its target enzymes, meaning that it can inhibit other enzymes that are not the intended target.
Orientations Futures
Future research on 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide could focus on its potential to be used as a drug for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to improve the selectivity of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide for its target enzymes, as well as to investigate its potential as a tool for studying the effects of drugs on cell membranes. Finally, research could be conducted to investigate the potential of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide for use in drug delivery systems.
Méthodes De Synthèse
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide can be synthesized from 4-aminophenyl sulfonic acid and 4-chloroacetyl chloride. The reaction is done in an aqueous solution of sodium hydroxide, and the product is purified by crystallization. The reaction is shown in the following equation:
4-Aminophenyl sulfonic acid + 4-Chloroacetyl chloride → 2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide + HCl
Propriétés
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOCZXHIWEDEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)
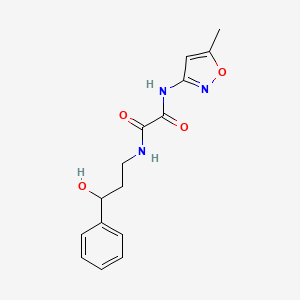
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)
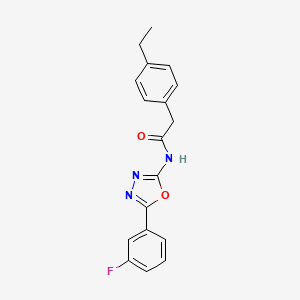
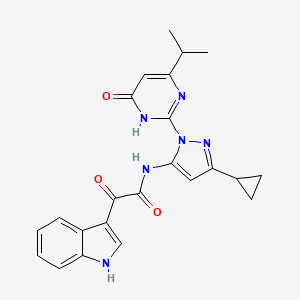
![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)
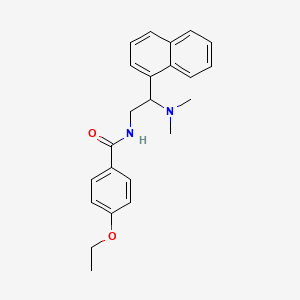
![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)
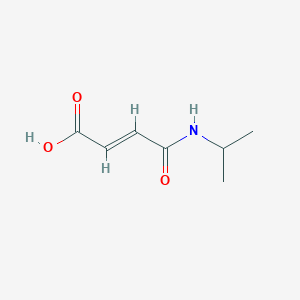
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)